molecular formula C19H20ClNO B1613704 2-Chloro-2'-piperidinomethyl benzophenone CAS No. 804437-65-8

2-Chloro-2'-piperidinomethyl benzophenone

Cat. No.: B1613704
CAS No.: 804437-65-8
M. Wt: 313.8 g/mol
InChI Key: SRQUZDJJZGWTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Chloro-2’-piperidinomethyl benzophenone typically involves the reaction of 2-chlorobenzophenone with piperidine under specific conditions. One common method includes the use of a solvent such as toluene and a catalyst like piperazine. The reaction is carried out at elevated temperatures, around 70-80°C, with the addition of phosgene to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Chloro-2’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-2’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Chloro-2’-piperidinomethyl benzophenone can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 2-Chloro-2’-piperidinomethyl benzophenone, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-chlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQUZDJJZGWTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643602
Record name (2-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804437-65-8
Record name (2-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-2'-piperidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2-Chloro-2'-piperidinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-2'-piperidinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
2-Chloro-2'-piperidinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
2-Chloro-2'-piperidinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
2-Chloro-2'-piperidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.